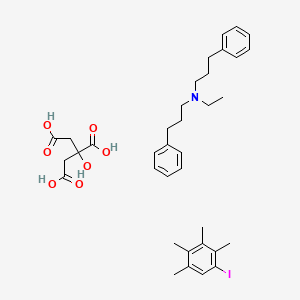

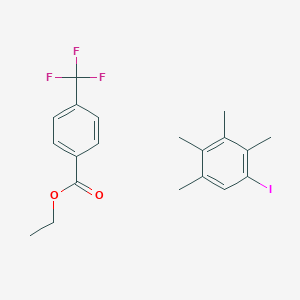

N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;1-iodo-2,3,4,5-tetramethylbenzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;1-iodo-2,3,4,5-tetramethylbenzene” is a complex chemical entity composed of three distinct chemical components. Each component has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions

-

N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine

- This compound can be synthesized through a multi-step process involving the alkylation of 3-phenylpropylamine with ethyl bromide under basic conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation reaction .

-

2-hydroxypropane-1,2,3-tricarboxylic acid

- Commonly known as citric acid, this compound is industrially produced through the fermentation of sugars by the mold Aspergillus niger. The fermentation process is carried out in large bioreactors under controlled conditions of pH, temperature, and nutrient supply .

-

1-iodo-2,3,4,5-tetramethylbenzene

- This compound can be synthesized by iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically performed in an organic solvent like acetic acid or dichloromethane .

化学反应分析

Types of Reactions

-

N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine

- This compound can undergo various reactions such as oxidation, reduction, and substitution. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products include corresponding alcohols, ketones, and substituted amines .

-

2-hydroxypropane-1,2,3-tricarboxylic acid

- Citric acid undergoes reactions such as esterification, oxidation, and decarboxylation. Common reagents include alcohols for esterification, potassium permanganate for oxidation, and heat for decarboxylation. Major products include esters, oxaloacetic acid, and carbon dioxide .

-

1-iodo-2,3,4,5-tetramethylbenzene

- This compound can undergo substitution reactions, particularly nucleophilic substitution, where the iodine atom is replaced by other nucleophiles. Common reagents include sodium azide, sodium thiolate, and amines. Major products include azides, thiols, and substituted benzenes .

科学研究应用

Chemistry

N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine: is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

2-hydroxypropane-1,2,3-tricarboxylic acid: is widely used as a chelating agent, pH adjuster, and preservative in chemical formulations.

1-iodo-2,3,4,5-tetramethylbenzene:

Biology and Medicine

N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine:

2-hydroxypropane-1,2,3-tricarboxylic acid: is used in the pharmaceutical industry for the formulation of effervescent tablets and as an excipient in various drug formulations.

1-iodo-2,3,4,5-tetramethylbenzene: is used in radiolabeling studies for tracking the distribution of iodine-labeled compounds in biological systems.

Industry

N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine: is used in the production of specialty chemicals and polymers.

2-hydroxypropane-1,2,3-tricarboxylic acid: is used in the food and beverage industry as a flavoring agent and preservative.

1-iodo-2,3,4,5-tetramethylbenzene: is used in the manufacture of dyes and pigments.

作用机制

-

N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine

-

2-hydroxypropane-1,2,3-tricarboxylic acid

- Citric acid acts as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions. It also plays a crucial role in the citric acid cycle, a key metabolic pathway in cellular respiration .

-

1-iodo-2,3,4,5-tetramethylbenzene

- This compound can undergo electrophilic aromatic substitution reactions, where the iodine atom is replaced by other electrophiles. It can also participate in radiolabeling studies, where the iodine atom is used as a radioactive tracer .

相似化合物的比较

-

N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine

- Similar compounds include N-methyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine and N-ethyl-3-phenyl-N-(2-phenylethyl)ethan-1-amine. These compounds differ in their alkyl chain length and substitution patterns, which can affect their pharmacological properties .

-

2-hydroxypropane-1,2,3-tricarboxylic acid

- Similar compounds include isocitric acid and aconitic acid. These compounds have similar tricarboxylic acid structures but differ in their hydroxyl and double bond positions, affecting their chemical reactivity and biological roles .

-

1-iodo-2,3,4,5-tetramethylbenzene

- Similar compounds include 1-bromo-2,3,4,5-tetramethylbenzene and 1-chloro-2,3,4,5-tetramethylbenzene. These compounds differ in their halogen substituents, which can influence their reactivity and applications in organic synthesis .

属性

分子式 |

C36H48INO7 |

|---|---|

分子量 |

733.7 g/mol |

IUPAC 名称 |

N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;1-iodo-2,3,4,5-tetramethylbenzene |

InChI |

InChI=1S/C20H27N.C10H13I.C6H8O7/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;1-6-5-10(11)9(4)8(3)7(6)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8,11-14H,2,9-10,15-18H2,1H3;5H,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI 键 |

JDAPLPOVTSMGCI-UHFFFAOYSA-N |

规范 SMILES |

CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.CC1=CC(=C(C(=C1C)C)C)I.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12807385.png)